molecular formula C11H18ClNO B11949139 Cyclohexyl-furan-3-ylmethyl-amine hydrochloride

Cyclohexyl-furan-3-ylmethyl-amine hydrochloride

Cat. No.: B11949139
M. Wt: 215.72 g/mol
InChI Key: DANMOFJBKXRGJK-UHFFFAOYSA-N
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Description

N-(3-Furylmethyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₈ClNO. It is a hydrochloride salt of N-(3-furylmethyl)cyclohexanamine, which is characterized by the presence of a furan ring attached to a cyclohexylamine moiety. This compound is primarily used in research and development settings, particularly in the synthesis of various chemical intermediates and pharmaceuticals .

Preparation Methods

The synthesis of N-(3-furylmethyl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexylamine with 3-furylmethyl chloride in the presence of a suitable base. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

N-(3-Furylmethyl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3-Furylmethyl)cyclohexanamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-furylmethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on the target and the specific biological pathway involved. The furan ring and cyclohexylamine moiety play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

N-(3-Furylmethyl)cyclohexanamine hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

N-(furan-3-ylmethyl)cyclohexanamine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10;/h6-7,9,11-12H,1-5,8H2;1H

InChI Key

DANMOFJBKXRGJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=COC=C2.Cl

Origin of Product

United States

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